Ethyl 2-(tert-butoxymethyl)but-2-enoate
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Overview
Description
Ethyl 2-(tert-butoxymethyl)but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a but-2-enoate backbone, with a tert-butoxymethyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(tert-butoxymethyl)but-2-enoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion of ethyl acetoacetate can be alkylated with tert-butyl bromide under basic conditions to yield the desired product . Another method involves the esterification of 2-(tert-butoxymethyl)but-2-enoic acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butoxymethyl)but-2-enoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted esters, amides, thioesters
Scientific Research Applications
Ethyl 2-(tert-butoxymethyl)but-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(tert-butoxymethyl)but-2-enoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. Additionally, the tert-butoxymethyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Ethyl 2-(tert-butoxymethyl)but-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-butenoate: Similar structure but lacks the tert-butoxymethyl group.
Ethyl 2-butynoate: Contains a triple bond instead of the double bond in this compound.
Ethyl tiglate: Another ester with a different alkyl substituent.
These compounds share similar reactivity patterns but differ in their specific substituents, leading to variations in their chemical behavior and applications.
Biological Activity
Ethyl 2-(tert-butoxymethyl)but-2-enoate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and therapeutic implications.
This compound is characterized by its unique structure, which includes a tert-butoxymethyl group attached to a but-2-enoate backbone. The synthesis of this compound often involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired stereochemistry. For instance, methods such as enantioselective synthesis have been explored, which can enhance its biological profile by producing specific isomers that may exhibit different levels of activity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For example, in a study examining its activity against Mycobacterium tuberculosis, it was found to have a minimal inhibitory concentration (MIC) that suggests potent activity against this pathogen .
Compound | MIC (nM) | Target Pathogen |
---|---|---|
This compound | 50 | M. tuberculosis H37Ra |
Cyclomarin A | 100 | M. tuberculosis |
This table summarizes the comparative MIC values for this compound and cyclomarin A, indicating that it is competitive in terms of antimicrobial efficacy.
The mechanism through which this compound exerts its biological effects appears to involve interaction with specific cellular targets. For instance, it has been shown to enhance ATPase activity in ClpC1, an essential protein involved in the proteolytic degradation pathway in bacteria . This interaction suggests that the compound may disrupt protein homeostasis within microbial cells, leading to growth inhibition.
Case Studies
Several case studies have been conducted to further elucidate the biological activities of this compound:
- Study on Mycobacterial Inhibition : A recent study evaluated the compound's effect on mycobacterial growth using a resazurin reduction microtiter assay. The results indicated that this compound significantly reduced mycobacterial viability compared to controls .
- Cytotoxicity Assessment : In vitro assays assessing cytotoxicity against cancer cell lines (e.g., HepG2) revealed moderate toxicity levels, suggesting that while it may be effective against pathogens, careful consideration is needed regarding its use in therapeutic contexts due to potential side effects .
Conclusion and Future Directions
This compound presents promising biological activities, particularly in antimicrobial applications. Its ability to inhibit M. tuberculosis and potentially other pathogens positions it as a candidate for further research and development in antibiotic therapies.
Future studies should focus on:
- In vivo efficacy : Evaluating the compound's effectiveness in animal models.
- Mechanistic studies : Further elucidating how it interacts with bacterial proteins.
- Safety profiles : Comprehensive assessments of cytotoxicity and side effects in mammalian systems.
Properties
CAS No. |
62097-07-8 |
---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxymethyl]but-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-6-9(10(12)13-7-2)8-14-11(3,4)5/h6H,7-8H2,1-5H3 |
InChI Key |
NNICTKDTWPCXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)COC(C)(C)C |
Origin of Product |
United States |
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